![molecular formula C9H20N8 B14364911 2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine](/img/structure/B14364911.png)
2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of hydrazine and guanidine functional groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine typically involves multi-step organic reactions. One common approach is the condensation reaction between a hydrazine derivative and a guanidine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pH are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of catalysts and solvents can enhance the reaction rate and yield. After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in halogenated compounds or other substituted derivatives.
Scientific Research Applications
2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Hydrazine derivatives: Compounds with similar hydrazine functional groups.
Guanidine derivatives: Compounds with similar guanidine functional groups.
Uniqueness
What sets 2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine apart from similar compounds is its combination of both hydrazine and guanidine groups, which imparts unique reactivity and potential applications. This dual functionality allows it to participate in a broader range of chemical reactions and interact with a wider variety of molecular targets.
Properties
Molecular Formula |
C9H20N8 |
|---|---|
Molecular Weight |
240.31 g/mol |
IUPAC Name |
2-[1-(diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine |
InChI |
InChI=1S/C9H20N8/c1-2-3-4-5-7(15-17-9(12)13)6-14-16-8(10)11/h6H,2-5H2,1H3,(H4,10,11,16)(H4,12,13,17) |
InChI Key |
ZRFNEIDBKUEGMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=NN=C(N)N)C=NN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


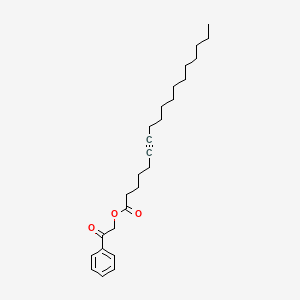
![Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate](/img/structure/B14364839.png)
![5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14364843.png)
![4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate](/img/structure/B14364845.png)
![3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione](/img/structure/B14364850.png)
![2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14364851.png)
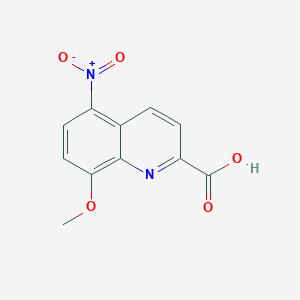
![1,1-Dimethyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidin-1-ium](/img/structure/B14364869.png)
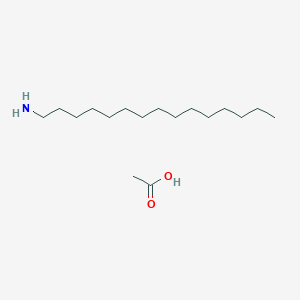


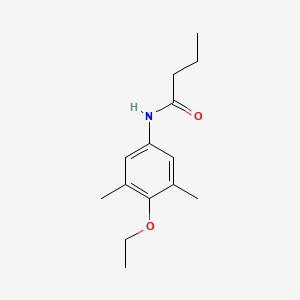
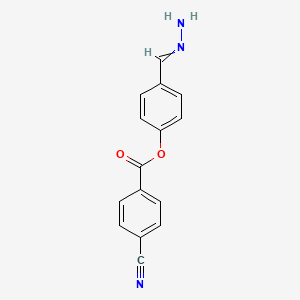
![2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol](/img/structure/B14364904.png)
